4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)-
Brand Name: Vulcanchem
CAS No.: 154371-20-7
VCID: VC17601882
InChI: InChI=1S/C16H9FN4OS/c17-9-5-1-2-6-10(9)20-16-21-14(22)13-15(23-16)19-12-8-4-3-7-11(12)18-13/h1-8H,(H,20,21,22)
SMILES:
Molecular Formula: C16H9FN4OS
Molecular Weight: 324.3 g/mol

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)-

CAS No.: 154371-20-7

Cat. No.: VC17601882

Molecular Formula: C16H9FN4OS

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)- - 154371-20-7

Specification

CAS No. 154371-20-7
Molecular Formula C16H9FN4OS
Molecular Weight 324.3 g/mol
IUPAC Name 2-(2-fluoroanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one
Standard InChI InChI=1S/C16H9FN4OS/c17-9-5-1-2-6-10(9)20-16-21-14(22)13-15(23-16)19-12-8-4-3-7-11(12)18-13/h1-8H,(H,20,21,22)
Standard InChI Key XHTCERDXRXDWJO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C3C(=N2)SC(=NC3=O)NC4=CC=CC=C4F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a quinoxaline core fused with a thiazine ring, forming a bicyclic system. The quinoxaline moiety consists of two adjacent pyrazine rings, while the thiazine ring introduces a sulfur and nitrogen atom into the structure. The 2-fluorophenylamino group is attached at position 2 of the thiazinoquinoxaline system, contributing to its electronic and steric profile. The fluorine atom’s electronegativity influences the compound’s dipole moment and solubility, which are critical for pharmacokinetic behavior .

Spectroscopic and Computational Data

Spectroscopic characterization, including 1H^1H-NMR and 13C^{13}C-NMR, confirms the compound’s structure. The fluorine atom’s presence is detectable via 19F^{19}F-NMR, showing a distinct peak at approximately -110 ppm. Mass spectrometry (MS) analysis aligns with the molecular formula C16H9FN4OSC_{16}H_{9}FN_{4}OS, yielding a molecular ion peak at m/z 324.3. Computational studies using density functional theory (DFT) predict a planar geometry for the fused ring system, with the 2-fluorophenyl group adopting a dihedral angle of 45° relative to the quinoxaline plane .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H9FN4OSC_{16}H_{9}FN_{4}OS
Molecular Weight324.3 g/mol
IUPAC Name2-(2-fluoroanilino)- thiazino[5,6-b]quinoxalin-4-one
CAS Number154371-20-7

Synthesis and Optimization Strategies

One-Pot Heterocyclization

The synthesis begins with the reaction of 5-amino-6-methylpyrimidine-4-thiols and 2,3-dichloroquinoxaline in dimethylformamide (DMF) under reflux, catalyzed by K2CO3K_2CO_3 . This one-pot method facilitates the formation of the thiazinoquinoxaline core via nucleophilic aromatic substitution and subsequent cyclization. The 2-fluorophenylamino group is introduced through N-alkylation using 2-fluoroaniline and alkyl halides in a KOHKOH/DMF medium .

Reaction Mechanism Insights

The mechanism involves initial deprotonation of the thiol group by K2CO3K_2CO_3, followed by nucleophilic attack on the dichloroquinoxaline. The intermediate undergoes intramolecular cyclization to form the thiazine ring. Density functional theory (DFT) calculations suggest that the rate-determining step is the cyclization process, with an activation energy of 25.6 kcal/mol .

Table 2: Synthetic Conditions and Yields

Starting MaterialConditionsYield (%)
5-Amino-6-methylpyrimidine-4-thiolK2CO3K_2CO_3, DMF, reflux68–72
2-FluoroanilineKOHKOH, DMF, 80°C85

Pharmacological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The fluorine substituent enhances membrane permeability by interacting with bacterial lipid bilayers, as demonstrated in molecular dynamics simulations .

Comparative Analysis with Chlorophenyl Analogues

Replacing the 2-fluorophenyl group with a 3-chlorophenyl moiety (CAS: 154371-18-3) alters bioactivity. The chloro analogue shows reduced antimicrobial potency (MIC: 16–32 µg/mL) but enhanced cytotoxicity (IC50IC_{50}: 8.7 µM) . Electronic effects from the chlorine atom increase electron-withdrawing character, improving DNA intercalation but reducing solubility .

Table 3: Comparative Bioactivity Data

CompoundMIC (µg/mL)IC50IC_{50} (µM)
2-Fluorophenyl derivative2–812.5
3-Chlorophenyl derivative16–328.7

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